Chasmanine Chasmanine Chasmanine is a natural product found in Aconitum forrestii, Aconitum volubile var. pubescens, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 5066-78-4
VCID: VC21327644
InChI: InChI=1S/C25H41NO6/c1-6-26-11-23(12-29-2)8-7-16(31-4)25-14-9-13-15(30-3)10-24(28,17(14)19(13)27)18(22(25)26)20(32-5)21(23)25/h13-22,27-28H,6-12H2,1-5H3/t13-,14-,15+,16+,17-,18?,19?,20+,21-,22?,23+,24-,25?/m1/s1
SMILES: CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6O)OC)O)OC)OC)COC
Molecular Formula: C25H41NO6
Molecular Weight: 451.6 g/mol

Chasmanine

CAS No.: 5066-78-4

Cat. No.: VC21327644

Molecular Formula: C25H41NO6

Molecular Weight: 451.6 g/mol

* For research use only. Not for human or veterinary use.

Chasmanine - 5066-78-4

CAS No. 5066-78-4
Molecular Formula C25H41NO6
Molecular Weight 451.6 g/mol
IUPAC Name (2R,3R,5S,6S,8R,13S,16S,17R,18R)-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol
Standard InChI InChI=1S/C25H41NO6/c1-6-26-11-23(12-29-2)8-7-16(31-4)25-14-9-13-15(30-3)10-24(28,17(14)19(13)27)18(22(25)26)20(32-5)21(23)25/h13-22,27-28H,6-12H2,1-5H3/t13-,14-,15+,16+,17-,18?,19?,20+,21-,22?,23+,24-,25?/m1/s1
Standard InChI Key DBODJJZRZFZBBD-VMZXMEFXSA-N
Isomeric SMILES CCN1C[C@@]2(CC[C@@H](C34[C@@H]2[C@H](C(C31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5C6O)OC)O)OC)OC)COC
SMILES CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6O)OC)O)OC)OC)COC
Canonical SMILES CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6O)OC)O)OC)OC)COC

Chemical Structure and Properties

Chasmanine, with the molecular formula C₂₅H₄₁NO₆, is classified as a diterpene alkaloid that belongs to the aconitane group of compounds. It features a complex polycyclic structure with multiple functional groups including four methoxyl groups and two hydroxyl groups . The compound is formally known as (1α,6α,14α,16β)-20-Ethyl-1,6,16-trimethoxy-4-(methoxymethyl)aconitane-8,14-diol .

The key physical and chemical properties of Chasmanine are summarized in the following table:

PropertyValue
CAS Number5066-78-4
Molecular FormulaC₂₅H₄₁NO₆
Molecular Weight451.596 g/mol
Melting Point90-91°C
Boiling Point552.9±50.0°C at 760 mmHg
Density1.3±0.1 g/cm³ to 1.485 g/cm³
Specific Rotation+23.6 (c, 2.5 in ethanol)
Flash Point288.2±30.1°C
AppearanceWhite powder
SolubilitySoluble in methanol, ethanol, DMSO and other organic solvents

Structurally, Chasmanine contains the typical aconitane skeleton with a unique arrangement of substituents. The molecule contains a bridged structure, making it a complex heteropolycyclic compound with distinct stereochemistry . The presence of secondary and tertiary alcohol groups along with multiple methoxy substituents contributes to its distinctive reactivity profile .

Natural Sources and Isolation

Chasmanine has been isolated from multiple plant species belonging to the Aconitum genus, which is known for producing a diverse array of alkaloids. The primary natural sources of this compound include:

Plant Sources

Chasmanine was originally isolated from Aconitum chasmanthum Stapf as reported in early studies . Subsequent research identified its presence in several other Aconitum species including:

  • Aconitum crassicaule

  • Aconitum forrestii

  • Aconitum nevadense

The compound is typically found in the roots of these plants, which have been used in various traditional medicine systems across regions where these plants are native .

Structural Elucidation and Characteristics

The structure of Chasmanine was elucidated through various chemical and spectroscopic methods. Early structure determination work was documented by researchers including Achmatowicz, Tsuda, and Marion, who published their findings in the Canadian Journal of Chemistry .

Structural Features

Chasmanine contains several key structural elements:

  • A characteristic aconitane skeleton with six rings

  • Four methoxyl groups and two hydroxyl groups

  • An imino-ethyl group

  • The sequence )C(OH)-CH₂-CH(OCH₃)- similar to bikhaconine

  • One secondary hydroxyl located on a five-membered ring

  • One tertiary hydroxyl group

The stereochemistry of the molecule has been determined to include the following configuration: (1α,6α,14α,16β) . This specific arrangement of substituents distinguishes Chasmanine from other related alkaloids.

Chemical Reactivity

The available research indicates that Chasmanine undergoes several characteristic reactions that have been useful in confirming its structure:

  • Pyrolytic reaction producing pyrochasmanine (C₂₅H₃₅O₅N)

  • Acid-catalyzed allylic rearrangement of pyrochasmanine to isopyrochasmanine

  • Lithium aluminum hydride treatment of pyrochasmanine leads to demethoxylation

  • Oxidation to produce a compound containing a cyclopentanone ring

  • Selective esterification: benzoylation of the secondary hydroxyl and acetylation of the tertiary hydroxyl

Chemical Synthesis

The total synthesis of Chasmanine represents a significant achievement in natural product chemistry due to the compound's structural complexity. Multiple synthetic approaches have been developed, with researchers progressively refining methods to improve efficiency and stereospecificity.

Total Synthesis

A stereospecific total synthesis of Chasmanine was reported by researchers at the University of New Brunswick . Their approach involved:

  • Starting with an "aromatic intermediate" compound

  • Transforming this intermediate via a photochemical route to a "nordenudatine" intermediate

  • Rearrangement and functionalization steps to yield racemic Chasmanine

This synthesis was notable for its stereospecificity, with all substituents emerging in the correct positions simultaneously with the construction of the skeleton .

Advanced Synthetic Methods

More recent synthetic strategies have focused on improving efficiency. One approach described in the literature involves:

  • Oxidation of compound 9 to a spirolactone (compound 10)

  • Addition of benzyl vinyl ether to produce adduct 28

  • Modification of this "nordenudatine" type intermediate to the "napelline" model compound 47 and to keto acetal 38

  • Conversion of intermediate 38 to a Chasmanine derivative

This improved synthetic route is reported to be "completely stereo- and regiospecific, almost 10 steps shorter and an order of magnitude more efficient" than previous total syntheses of Chasmanine .

Biological Activities and Applications

The biological activities of Chasmanine have been investigated in multiple contexts, revealing potential applications in various fields.

Cytotoxic Properties

Chasmanine has demonstrated cytotoxic activity against several cancer cell lines, including:

  • Human breast cancer cells (MCF-7)

  • Human lung adenocarcinoma cells (A549)

  • Human prostate cancer cells (PC-3)

These findings suggest potential applications in anticancer drug development, although more research is needed to fully characterize the mechanism of action and therapeutic potential.

Other Biological Activities

Additional biological properties documented for Chasmanine include:

  • Antifeedant activity, suggesting potential applications in agricultural pest management

  • Role as a plant metabolite in Aconitum species

The compound's complex structure and functional group arrangement create a unique pharmacophore that may interact with multiple biological targets, explaining its diverse range of activities.

Analytical Methods and Characterization

Various analytical methods have been employed to characterize Chasmanine and confirm its structure and purity.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy has played a crucial role in Chasmanine characterization. Researchers have reported detailed NMR studies of the compound and its derivatives, providing insights into:

  • The location of hydroxyl and methoxyl groups

  • The stereochemistry of various substituents

  • Structural confirmation through analysis of benzoyl and acetyl derivatives

The research also notes that NMR spectroscopy has been valuable in comparing model compounds with authentic samples, helping to guide synthetic efforts .

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